

Benchmarking 3-Fluoropyridine-2-carbaldehyde: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: **3-Fluoropyridine-2-carbaldehyde**

Cat. No.: **B156136**

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In the landscape of drug discovery and organic synthesis, the selection of appropriate building blocks is paramount. Heterocyclic aldehydes, in particular, serve as versatile precursors for a myriad of complex molecules. This guide provides a comprehensive comparison of **3-Fluoropyridine-2-carbaldehyde** against other commonly used heterocyclic aldehydes: Pyridine-2-carbaldehyde, Furan-2-carbaldehyde, Thiophene-2-carbaldehyde, and Pyrrole-2-carbaldehyde. The data presented herein is intended to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Physicochemical and Spectroscopic Properties

A summary of the key physical, chemical, and spectroscopic properties of the five aldehydes is presented in Table 1. This data facilitates a direct comparison of their fundamental characteristics.

Property	3-Fluoropyridine-2-carbaldehyde	Pyridine-2-carbaldehyde	Furan-2-carbaldehyde (Furfural)	Thiophene-2-carbaldehyde	Pyrrole-2-carbaldehyde
CAS Number	31224-43-8	1121-60-4	98-01-1	98-03-3	1003-29-8
Molecular Formula	C ₆ H ₄ FNO	C ₆ H ₅ NO	C ₅ H ₄ O ₂	C ₅ H ₄ OS	C ₅ H ₅ NO
Molecular Weight (g/mol)	125.10	107.11	96.09	112.16	95.10
Melting Point (°C)	N/A	-21 - -22	-36.5	-46	43-46
Boiling Point (°C)	N/A	181	162	198	217-219
Solubility	Slightly soluble in water.	Soluble in water, ethanol, ether, benzene.	Soluble in water, ethanol, acetone, ether. ^[1]	Slightly soluble in water; soluble in ethanol, ether, benzene. ^[2]	Insoluble in water; soluble in chloroform, DMSO, methanol. ^[3]
¹ H NMR (CDCl ₃ , δ ppm)	N/A	10.09 (s, 1H), 8.80 (d, 1H), 7.96 (t, 1H), 7.88 (d, 1H), 7.54 (m, 1H)	9.64 (s, 1H), 7.68 (m, 1H), 7.25 (m, 1H), 6.59 (m, 1H)	9.95 (s, 1H), 7.80-7.77 (m, 2H), 7.22 (t, 1H), 1H) ^[2]	9.50 (s, 1H), 7.19 (m, 1H), 7.01 (m, 1H), 6.34 (m, 1H), ~10.8 (br s, 1H, NH)
¹³ C NMR (CDCl ₃ , δ ppm)	N/A	193.5, 152.9, 150.1, 136.9, 127.6, 121.8	177.6, 152.9, 148.1, 121.1, 112.6	183.1, 144.0, 136.5, 135.2, 128.4 ^[2]	178.9, 132.8, 122.9, 121.5, 110.1
IR (C=O stretch, cm ⁻¹)	N/A	~1700	~1675	~1665 ^[4]	~1660

Note: Spectroscopic data can vary slightly based on the solvent and experimental conditions.

"N/A" indicates that the data was not readily available in the searched literature under comparable conditions.

Experimental Protocols for Reactivity Comparison

To provide a framework for objective performance comparison, two standard synthetic methodologies are detailed below. These protocols can be used to benchmark the reactivity of **3-Fluoropyridine-2-carbaldehyde** and the other heterocyclic aldehydes under identical conditions.

Standardized Knoevenagel Condensation Protocol

Objective: To compare the electrophilicity and reactivity of the heterocyclic aldehydes in a carbon-carbon bond-forming reaction.

Reaction Scheme: Heterocyclic Aldehyde + Malononitrile --(Base)--> Heterocyclic-ethylidenemalononitrile

Reagents:

- Heterocyclic aldehyde (1.0 mmol)
- Malononitrile (1.0 mmol)
- Piperidine (0.1 mmol)
- Ethanol (5 mL)

Procedure:

- To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the heterocyclic aldehyde (1.0 mmol) and malononitrile (1.0 mmol).
- Add ethanol (5 mL) and stir until all solids are dissolved.
- Add piperidine (0.1 mmol) to the reaction mixture.

- Stir the reaction at room temperature for 2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.
- Calculate the yield of the corresponding ethylenemalononitrile derivative.

Comparison Metrics: Reaction time for completion and isolated yield of the product.

Standardized Wittig Reaction Protocol

Objective: To assess the susceptibility of the aldehyde's carbonyl group to nucleophilic attack by a phosphorus ylide.

Reaction Scheme: Heterocyclic Aldehyde + Benzyltriphenylphosphonium chloride --(Base)--> Heterocyclic-stilbene + Triphenylphosphine oxide

Reagents:

- Heterocyclic aldehyde (1.0 mmol)
- Benzyltriphenylphosphonium chloride (1.1 mmol)
- Sodium hydride (60% dispersion in mineral oil, 1.2 mmol)
- Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

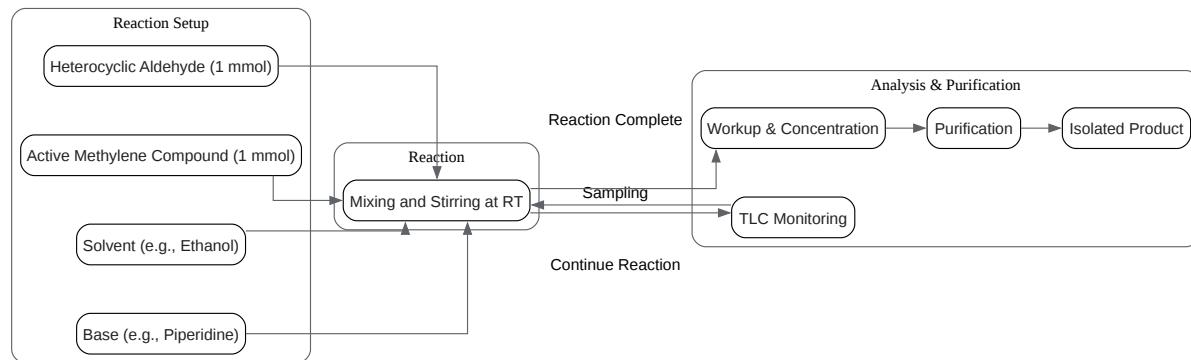
- To a flame-dried 50 mL two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 mmol) and anhydrous THF (5 mL).
- Cool the suspension to 0 °C in an ice bath.
- Carefully add sodium hydride (1.2 mmol) portion-wise.

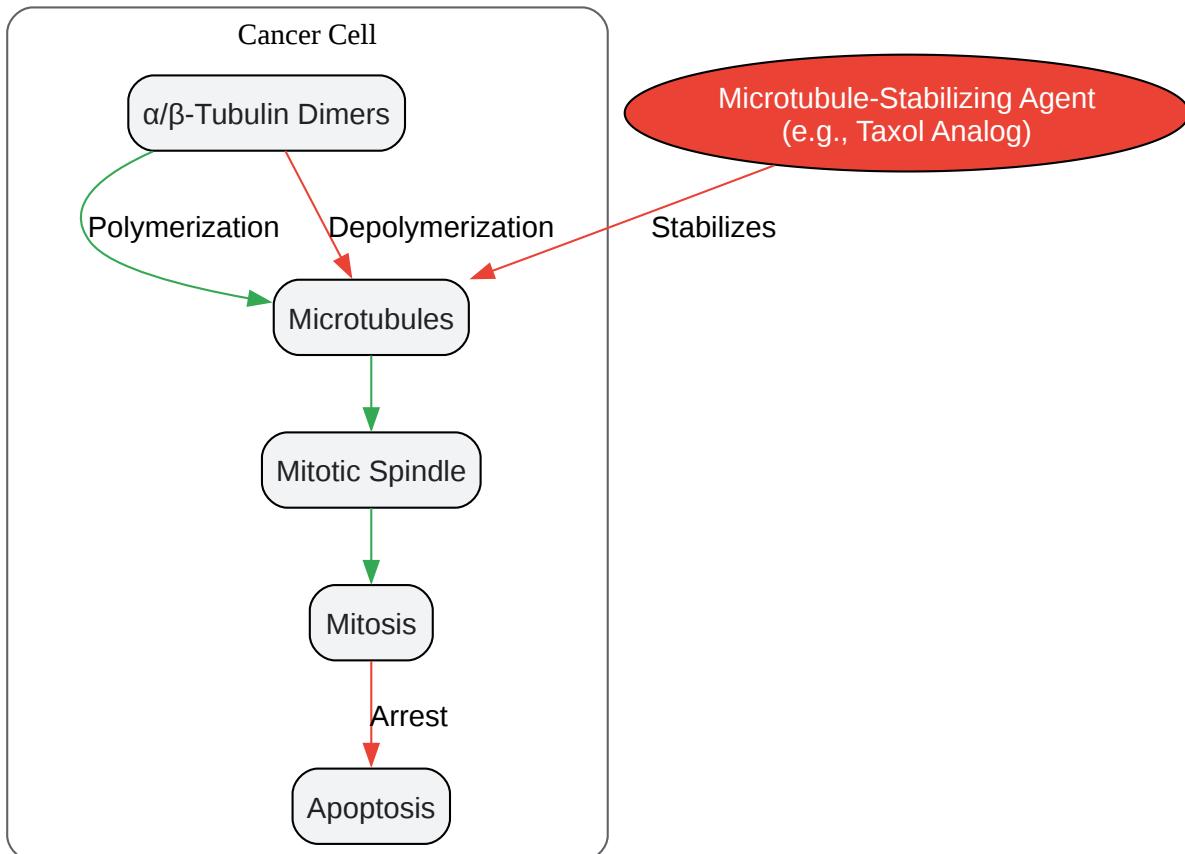
- Allow the mixture to warm to room temperature and stir for 1 hour, during which the solution should turn a deep orange/red color, indicating ylide formation.
- Cool the reaction mixture back to 0 °C.
- In a separate flask, dissolve the heterocyclic aldehyde (1.0 mmol) in anhydrous THF (5 mL).
- Add the aldehyde solution dropwise to the ylide solution at 0 °C.
- Allow the reaction to warm to room temperature and stir for 4 hours.
- Monitor the reaction by TLC.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
- Extract the aqueous layer with ethyl acetate (3 x 15 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.
- Determine the yield of the resulting alkene.

Comparison Metrics: Reaction time and isolated yield of the stilbene derivative.

Visualizing Experimental and Biological Contexts

To further aid in the understanding of the experimental workflow and the potential biological relevance of molecules derived from these aldehydes, the following diagrams are provided.



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